Tributyl(5-fluoro-2-methoxyphenyl)stannane

Description

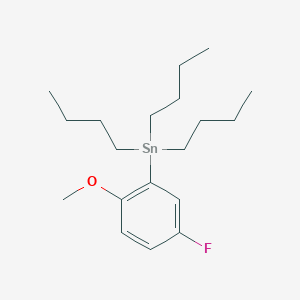

Tributyl(5-fluoro-2-methoxyphenyl)stannane is an organotin compound characterized by a tributyltin group bound to a substituted aromatic ring. The aromatic moiety features a fluorine atom at the 5-position and a methoxy group at the 2-position, creating steric and electronic effects that influence its reactivity and applications. Organotin compounds like this are widely used in cross-coupling reactions (e.g., Stille coupling) due to their stability and ability to transfer organic groups to transition metal catalysts.

Properties

IUPAC Name |

tributyl-(5-fluoro-2-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FO.3C4H9.Sn/c1-9-7-4-2-6(8)3-5-7;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQFPHFGBUQACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33FOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381862 | |

| Record name | tributyl(5-fluoro-2-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223432-26-6 | |

| Record name | tributyl(5-fluoro-2-methoxyphenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approaches

The preparation of aryltributylstannanes such as Tributyl(5-fluoro-2-methoxyphenyl)stannane typically follows well-established organotin chemistry protocols. The key step involves the formation of a carbon–tin bond between the aromatic ring and the tributylstannyl group.

Two main synthetic strategies are generally employed:

Halogen–Tin Exchange Method

This method involves the reaction of an aryl halide precursor (commonly aryl bromide or iodide) bearing the 5-fluoro-2-methoxy substituent with a tin reagent such as hexabutylditin or tributylstannyl chloride under catalytic conditions.

- The aryl halide (e.g., 5-fluoro-2-methoxyphenyl bromide) is reacted with hexabutylditin in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base in an inert atmosphere.

- The reaction proceeds via a palladium-catalyzed Stille coupling mechanism where one tributylstannyl group is transferred to the aromatic ring.

- The product is isolated by standard purification techniques such as column chromatography.

This method is widely used due to its reliability and tolerance of various functional groups.

Direct Metalation Followed by Stannylation

Another approach involves the direct lithiation or magnesiation of the 5-fluoro-2-methoxyphenyl precursor, followed by quenching with a tributylstannyl electrophile.

- The 5-fluoro-2-methoxybenzene is treated with a strong base such as n-butyllithium or a Grignard reagent at low temperature (-78°C to 0°C) to generate the aryllithium or arylmagnesium intermediate.

- This intermediate is then reacted with tributylstannyl chloride to afford the desired tributylstannane.

- The reaction is carried out under anhydrous and inert atmosphere conditions to prevent side reactions.

- Workup involves aqueous quenching, extraction, and purification.

This method allows for the preparation of the stannane directly from the parent aromatic compound without the need for pre-functionalization.

Nickel-Catalyzed Decarbonylative Stannylation (Recent Advances)

A more recent and innovative method involves the nickel-catalyzed decarbonylative stannylation of acyl fluorides, which can be adapted for the synthesis of arylstannanes related to this compound.

- The reaction uses nickel(II) chloride as a catalyst, cesium fluoride as a base, and trimethyl(tributylstannyl)silane as the stannylating agent.

- The acyl fluoride precursor undergoes decarbonylation and subsequent stannylation to yield the aryltributylstannane.

- Reaction conditions typically involve heating at 140°C for 24 hours in toluene under nitrogen atmosphere.

- The method has been demonstrated to provide good to excellent yields for various aromatic substrates, including fluorinated and methoxy-substituted arenes.

Representative Data Table from Literature:

| Entry | Substrate (Acyl Fluoride) | Product Yield (%) | Notes |

|---|---|---|---|

| 3a | Benzoyl fluoride | 90 | Standard conditions |

| 3o | Fluorinated aryl acyl fluoride | 90 | High yield for fluoro-substituted aryl |

| 3s | Benzothiophene derivative | 62 | Moderate yield for heterocycle |

| 3t | Quinoline derivative | 84 | Good yield for heterocycle |

Reaction conditions: 0.2 mmol substrate, 0.24 mmol trimethyl(tributylstannyl)silane, NiCl2 (5 mol%), CsF (2 equiv), toluene, 140°C, 24 h.

This methodology provides a versatile and efficient route to prepare aryltributylstannanes with functional group tolerance, including fluorine and methoxy substituents.

Example Preparation Protocol from Literature

A representative preparation of a related tributylstannane derivative involves:

- Starting from 5-fluoro-2-methoxyphenyl bromide.

- Reacting with hexabutylditin in the presence of Pd(PPh3)4 catalyst.

- Stirring under nitrogen atmosphere at reflux temperature.

- Purification by silica gel chromatography to isolate this compound as a colorless oil or solid.

The reaction typically achieves yields in the range of 70–90%, depending on conditions and substrate purity.

Analytical and Spectral Data

The product is characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to aromatic protons, methoxy group singlet (~3.7 ppm), and tributylstannyl alkyl chains (multiplets in the range 0.8–1.6 ppm).

- [^19F NMR](pplx://action/followup): Fluorine resonance confirming the presence of the 5-fluoro substituent.

- Mass Spectrometry: Molecular ion peak consistent with C19H33FOSn.

- Elemental Analysis: Matches theoretical values for carbon, hydrogen, fluorine, oxygen, and tin.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| Halogen-Tin Exchange | 5-fluoro-2-methoxyphenyl bromide | Hexabutylditin, Pd(PPh3)4 | Reflux, inert atmosphere | 70–90% | Well-established, widely used |

| Direct Metalation + Stannylation | 5-fluoro-2-methoxybenzene | n-BuLi or Grignard, tributylstannyl chloride | Low temp (-78 to 0°C), inert atmosphere | 60–85% | Requires strong base, moisture sensitive |

| Nickel-Catalyzed Decarbonylative Stannylation | 5-fluoro-2-methoxyaryl acyl fluoride | NiCl2, CsF, trimethyl(tributylstannyl)silane | 140°C, 24 h, toluene | 80–90% | Modern method, high functional group tolerance |

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-fluoro-2-methoxyphenyl)stannane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.

Common Reagents and Conditions

Palladium Catalysts: Used in Stille coupling reactions.

Nucleophiles: Such as halides or organometallic reagents for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Stille coupling reactions, the major product is typically a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl halide.

Scientific Research Applications

Organic Synthesis

Stille Coupling Reactions

Tributyl(5-fluoro-2-methoxyphenyl)stannane is primarily utilized in Stille coupling reactions, which are vital for forming carbon-carbon bonds. This reaction involves the coupling of the stannane with organic halides in the presence of a palladium catalyst. The presence of the fluorine and methoxy groups enhances the reactivity of the stannane, making it suitable for synthesizing complex organic molecules .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

- Reaction with Aryl Halides : The coupling reaction typically occurs in an inert atmosphere using solvents such as THF or DMF at elevated temperatures .

- Ligand-Free Protocols : Recent studies have demonstrated ligand-free protocols for synthesizing aromatic thioethers using this compound, showcasing its versatility in different reaction conditions .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential in drug development. Its structural characteristics allow for modifications that can lead to the synthesis of biologically active compounds. For instance, it has been investigated as a precursor for synthesizing ligands that interact with various biological targets, including receptors involved in metabolic processes .

Therapeutic Applications

Research indicates that compounds derived from this compound may have applications in treating diseases such as multiple sclerosis and inflammatory conditions due to their ability to modulate biological pathways . This highlights the compound's potential as a therapeutic agent.

Material Science

Polymer Synthesis

this compound finds applications in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of functional groups into polymer backbones, leading to materials with tailored properties for specific applications such as electronics and coatings.

Case Studies

Mechanism of Action

The mechanism by which tributyl(5-fluoro-2-methoxyphenyl)stannane exerts its effects is primarily through its role as a reagent in chemical reactions. The tin atom in the compound acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In coupling reactions, the palladium catalyst activates the tin-carbon bond, allowing it to react with other organic halides to form new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s key structural distinction lies in its 5-fluoro-2-methoxyphenyl substituent. Comparisons with analogous tributylstannanes reveal the following:

Physico-Chemical Properties

- Electron-Withdrawing vs. Donor Groups: The fluorine in this compound acts as an electron-withdrawing group, increasing the aryl ring’s electrophilicity compared to alkyl-substituted analogs like Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane. This makes it more reactive in coupling reactions .

- Solubility: Alkyl-substituted stannanes (e.g., 2-ethylhexyl derivatives) exhibit higher solubility in non-polar solvents, whereas the fluoromethoxyphenyl variant may require polar aprotic solvents .

Research Findings and Limitations

- Gaps in Data : Direct studies on this compound are absent in the provided evidence; conclusions are extrapolated from structural analogs.

- Toxicity: Organotin compounds are often toxic, but substituents like fluorine may alter metabolic pathways compared to alkyltin derivatives .

Biological Activity

Tributyl(5-fluoro-2-methoxyphenyl)stannane (TBFMPS) is an organotin compound that has garnered interest due to its potential biological activities. Organotin compounds are known for their diverse applications, including in agriculture, as biocides, and in medicinal chemistry. This article reviews the biological activity of TBFMPS, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

TBFMPS is characterized by the presence of a tributyl group attached to a phenyl ring with a fluorine and methoxy substituent. This structure influences its reactivity and biological interactions.

Table 1: Structural Information of TBFMPS

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉FOSn |

| Molecular Weight | 302.02 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

TBFMPS exhibits various biological activities, primarily through its interaction with cellular targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : TBFMPS has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Antimicrobial Properties : It has demonstrated efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Cytotoxic Effects : Studies indicate that TBFMPS can induce cytotoxicity in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of various organotin compounds on AChE revealed that TBFMPS exhibited significant inhibition with an IC50 value comparable to known inhibitors. This suggests that TBFMPS may be effective in treating conditions related to cholinergic dysfunction .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that TBFMPS effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a biocide .

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines showed that TBFMPS induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tributyl(5-fluoro-2-methoxyphenyl)stannane, and what key analytical techniques are used to confirm its structure?

- Methodological Answer : this compound is typically synthesized via transmetallation or halogen-tin exchange reactions. A common approach involves reacting 5-fluoro-2-methoxyphenyl lithium or Grignard reagents with tributyltin chloride. Alternatively, Stille coupling precursors can be prepared using palladium catalysis. Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and tin-carbon coupling.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

- Elemental Analysis : Quantifying tin content to assess purity.

Cross-referencing with halogenated aromatic precursors (e.g., 5-fluoro-2-methoxyiodobenzene) ensures structural fidelity .

Q. How does the presence of the 5-fluoro and 2-methoxy substituents influence the stability of this compound under various storage conditions?

- Methodological Answer : The electron-withdrawing fluoro group and electron-donating methoxy group create a balance that may reduce hydrolysis susceptibility compared to purely electron-deficient arylstannanes. However, prolonged exposure to moisture or oxygen can degrade the compound. Recommended storage conditions include:

- Inert Atmosphere : Argon or nitrogen gas to prevent oxidation.

- Low Temperatures : Storage at –20°C in amber vials to minimize photodegradation.

Stability assessments should include periodic NMR checks for tin-carbon bond integrity .

Q. What spectroscopic methods are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Impurity profiling requires a combination of:

- HPLC-UV/Vis : To detect organic byproducts (e.g., dehalogenated derivatives).

- GC-MS : For volatile impurities like residual solvents or tributyltin oxides.

- NMR : Specific detection of fluorine-containing degradation products.

Acceptance criteria should align with ICH guidelines, with impurities ≤0.1% unless otherwise justified .

Q. What are the critical safety considerations when handling this compound given limited toxicological data?

- Methodological Answer : Assume high toxicity due to organotin compounds’ general hazards. Implement:

- PPE : Gloves, lab coats, and goggles.

- Fume Hoods : For all manipulations to avoid inhalation.

- Waste Protocols : Neutralization with aqueous KF or Ce(IV) solutions to degrade tin residues.

Toxicity studies on analogous compounds suggest neurotoxic and immunotoxic risks, warranting strict exposure controls .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Yield optimization involves:

Q. How can researchers address contradictory data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on tin coordination. Systematic approaches include:

- Kinetic Studies : Monitoring reaction rates via in situ IR or Raman spectroscopy.

- Solvent Parameterization : Using Kamlet-Taft or Hansen solubility parameters to correlate reactivity with solvent properties.

- Control Experiments : Comparing outcomes in rigorously dried vs. protic solvents.

Cross-referencing with computational solvation models can resolve discrepancies .

Q. What computational modeling approaches predict the electronic effects of the 5-fluoro-2-methoxyphenyl group on tin reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-SVP) can model:

- Electrostatic Potential Maps : To visualize electron density shifts.

- Natural Bond Orbital (NBO) Analysis : Quantifying hyperconjugation between tin and substituents.

- Transition State Modeling : For Stille coupling barriers.

These methods help rationalize regioselectivity in cross-coupling reactions .

Q. How does the steric and electronic profile of this compound compare to other arylstannanes in reaction design?

- Methodological Answer : The 5-fluoro group increases electrophilicity at the tin center, while the 2-methoxy group provides steric hindrance. Comparative studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.